2-(2-((1-Methyl-1h-tetrazol-5-yl)thio)ethyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-((1-Methyl-1h-tetrazol-5-yl)thio)ethyl)piperidine is a compound that features a piperidine ring substituted with a 1-methyl-1H-tetrazol-5-ylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((1-Methyl-1h-tetrazol-5-yl)thio)ethyl)piperidine typically involves the reaction of piperidine with a suitable tetrazole derivative. One common method involves the nucleophilic substitution reaction where a piperidine derivative reacts with a 1-methyl-1H-tetrazol-5-ylthio compound under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-((1-Methyl-1h-tetrazol-5-yl)thio)ethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-((1-Methyl-1h-tetrazol-5-yl)thio)ethyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(2-((1-Methyl-1h-tetrazol-5-yl)thio)ethyl)piperidine involves its interaction with specific molecular targets. The tetrazole group can act as a bioisostere of carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. This interaction can modulate various biological pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-1H-tetrazole-5-thiol: Shares the tetrazole-thiol group but lacks the piperidine ring.
2-(1H-Tetrazol-5-ylthio)ethylamine: Similar structure but with an amine group instead of a piperidine ring.
1-Methyl-1H-tetrazole-5-ylmethylamine: Contains the tetrazole group but with a different substituent.
Uniqueness
2-(2-((1-Methyl-1h-tetrazol-5-yl)thio)ethyl)piperidine is unique due to the combination of the piperidine ring and the tetrazole-thiol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H17N5S |
---|---|
Molekulargewicht |
227.33 g/mol |
IUPAC-Name |
2-[2-(1-methyltetrazol-5-yl)sulfanylethyl]piperidine |
InChI |
InChI=1S/C9H17N5S/c1-14-9(11-12-13-14)15-7-5-8-4-2-3-6-10-8/h8,10H,2-7H2,1H3 |
InChI-Schlüssel |
KOILTMUWBUWKTP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NN=N1)SCCC2CCCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.